BENGHE Foundational & Exploratory

Check Availability & Pricing

BMS-986115 and Tumor Angiogenesis: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-986115

Cat. No.: B606283

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986115 is an orally bioavailable, potent, and selective small-molecule inhibitor of gamma-
secretase, a critical enzyme in the Notch signaling pathway.[1] The Notch signaling cascade is
a highly conserved pathway that plays a pivotal role in cell fate determination, proliferation, and
survival.[2] Dysregulation of this pathway is implicated in various cancers, contributing to the
maintenance of cancer stem cells and the promotion of tumor angiogenesis.[2][3] This technical
guide provides an in-depth overview of the core principles of BMS-986115's mechanism of
action and its implications for tumor angiogenesis, supported by preclinical and clinical data
where available.

Mechanism of Action: Inhibition of Notch Signaling

BMS-986115 exerts its therapeutic effect by targeting gamma-secretase, a multi-protein
complex responsible for the intramembranous cleavage of several transmembrane proteins,
including the Notch receptors (Notch1-4).[2] In the canonical Notch signaling pathway, ligand
binding to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage,
mediated by gamma-secretase, releases the Notch intracellular domain (NICD). NICD then
translocates to the nucleus, where it forms a complex with other transcriptional regulators to
activate the expression of downstream target genes, such as those in the Hairy/Enhancer of
Split (Hes) and Hes-related with YRPW motif (Hey) families.
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By inhibiting gamma-secretase, BMS-986115 prevents the release of NICD, thereby blocking
the downstream signaling cascade. This inhibition of Notch signaling has been shown to be a
promising anti-cancer strategy due to its role in both tumor cell proliferation and the tumor
microenvironment, including angiogenesis.[2][3]

The Role of Notch Signaling in Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for
tumor growth and metastasis. The process is tightly regulated by a balance of pro- and anti-
angiogenic factors. The Notch signaling pathway is a key regulator of vascular development
and angiogenesis.

In the context of tumor angiogenesis, the interaction between vascular endothelial growth
factor (VEGF) and Notch signaling is critical. VEGF promotes the proliferation and migration of
endothelial cells, the building blocks of blood vessels. Specifically, VEGF signaling in
endothelial cells leads to the upregulation of the Notch ligand Delta-like 4 (DLL4). DLL4 on one
endothelial cell then activates Notch receptors on adjacent endothelial cells. This lateral
inhibition mechanism is crucial for the proper patterning of new blood vessels, determining the
"tip" and "stalk" cell phenotypes. Tip cells lead the migrating sprout, while stalk cells proliferate
to form the vessel lumen.

Disruption of Notch signaling, for instance by gamma-secretase inhibitors like BMS-986115,
can lead to a dysregulated and non-productive angiogenesis. The inhibition of Notch signaling
can result in an overabundance of tip cells and excessive, chaotic sprouting of blood vessels
that are often immature and non-functional. This can lead to reduced tumor perfusion and,
consequently, inhibit tumor growth.

Preclinical and Clinical Data

While specific preclinical data on the direct anti-angiogenic effects of BMS-986115 are not
extensively published, the known mechanism of action through Notch inhibition allows for
inferences based on studies of other gamma-secretase inhibitors. Nonclinical experiments
have shown that BMS-986115 has anti-tumor activity in various solid tumor xenograft models.

[2]
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A multi-arm Phase | clinical trial (NCT01986218) of BMS-986115 in patients with advanced
solid tumors has been completed.[2] The study established the safety, tolerability, and
maximum tolerated dose (MTD) of the compound. While the primary endpoints were safety-
focused, the study also reported that some patients achieved stable disease for more than six
months, and target inhibition of Notch pathway-related genes was observed.[2]

Quantitative Data Summary

The following table summarizes key data from the Phase | clinical trial of BMS-986115 and
preclinical data for the closely related pan-Notch inhibitor, BMS-906024. It is important to note
that direct quantitative data on the anti-angiogenic effects of BMS-986115 from preclinical
studies are not publicly available.
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Parameter Compound Value Context Source
Clinical Trial
Data
Phase | Trial Advanced Solid
N BMS-986115 NCT01986218 [2]
Identifier Tumors
Maximum
) Continuous daily
Tolerated Dose BMS-986115 1.5 mg daily dosi [2]
osin
(MTD) - Arm A g
Most Frequent Diarrhea (72%),
Treatment- Hypophosphate Phase | Clinical
BMS-986115 i ) [2]
Related Adverse mia (64%), Trial
Events Nausea (61%)
Stable Disease 5 out of 36 Phase | Clinical
BMS-986115 _ _ [2]
(>6 months) patients Trial
Preclinical Data
IC50 for Notchl BMS-906024 1.6 nM In vitro assay
IC50 for Notch2 BMS-906024 0.7 nM In vitro assay
IC50 for Notch3 BMS-906024 3.4nM In vitro assay
IC50 for Notch4 BMS-906024 2.9nM In vitro assay
IC50 for TALL-1 _ ,
) Cell proliferation
(Leukemia cell BMS-906024 ~4 nM
_ assay
line)
IC50 for MDA- . _
Cell proliferation
MB-468 (Breast BMS-906024 ~4 nM

cancer cell line)

assay

Experimental Protocols for Assessing Anti-
Angiogenic Effects
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The following are detailed methodologies for key experiments that can be utilized to evaluate
the anti-angiogenic properties of compounds like BMS-986115.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:

e Human Umbilical Vein Endothelial Cells (HUVECS)

o Endothelial Cell Growth Medium

o Basement Membrane Extract (BME), such as Matrigel

o 24-well tissue culture plates

e Test compound (BMS-986115) at various concentrations

e Vehicle control (e.g., DMSO)

o Calcein AM (for fluorescent visualization)

 Inverted microscope with imaging capabilities

Protocol:

Thaw BME on ice overnight at 4°C.

e Pre-cool a 24-well plate and pipette tips at 4°C.

o Coat the wells of the 24-well plate with a thin layer of BME (approximately 250 pL/well).
e Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

o Harvest HUVECs and resuspend them in endothelial cell growth medium containing the test
compound (BMS-986115) at desired concentrations or vehicle control.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b606283?utm_src=pdf-body
https://www.benchchem.com/product/b606283?utm_src=pdf-body
https://www.benchchem.com/product/b606283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Seed the HUVECs onto the solidified BME at a density of 1.5 x 10"4 to 2.5 x 104 cells per
well.

 Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
o (Optional) For fluorescent imaging, label the cells with Calcein AM prior to imaging.
» Visualize and capture images of the tube-like structures using an inverted microscope.

o Quantify the extent of tube formation by measuring parameters such as total tube length,
number of junctions, and number of loops using angiogenesis analysis software.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously
implanted gel plug.

Materials:

Basement Membrane Extract (BME), such as Matrigel

e Pro-angiogenic factor (e.g., VEGF or bFGF)

e Test compound (BMS-986115)

e \ehicle control

e Immunocompromised mice (e.g., nude or SCID mice)

e Syringes and needles

e Surgical tools

e Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g.,
anti-CD31)

Protocol:

e Thaw BME on ice.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b606283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Mix the BME with a pro-angiogenic factor and either the test compound (BMS-986115) or
vehicle control. Keep the mixture on ice.

» Anesthetize the mice according to approved animal care protocols.

e Subcutaneously inject 0.5 mL of the BME mixture into the flank of each mouse. The BME will
form a solid plug at body temperature.

o Administer the test compound or vehicle systemically to the mice according to the desired
dosing schedule.

o After a predetermined period (e.g., 7-14 days), euthanize the mice and carefully excise the
Matrigel plugs.

¢ Quantify angiogenesis by:

o Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration
using a hemoglobin assay kit. The amount of hemoglobin is proportional to the extent of
vascularization.

o Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an
endothelial cell marker such as anti-CD31 to visualize the blood vessels. Quantify the
microvessel density (MVD) by counting the number of stained vessels per unit area.
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Caption: Mechanism of Action of BMS-986115 in Inhibiting Tumor Angiogenesis.

Experimental Workflow: In Vitro Tube Formation Assay
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Caption: Workflow for the In Vitro Endothelial Cell Tube Formation Assay.
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Experimental Workflow: In Vivo Matrigel Plug Assay
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Caption: Workflow for the In Vivo Matrigel Plug Angiogenesis Assay.

Conclusion

BMS-986115, as a potent gamma-secretase inhibitor, holds promise as an anti-cancer agent
through its multifaceted mechanism of action that includes the disruption of tumor
angiogenesis. By inhibiting the Notch signaling pathway, BMS-986115 is expected to interfere
with the proper formation of new blood vessels within the tumor microenvironment, leading to a
less functional and disorganized vasculature that cannot sustain tumor growth. While direct
preclinical evidence for the anti-angiogenic effects of BMS-986115 is still emerging, the well-
established role of Notch signaling in angiogenesis provides a strong rationale for its activity in
this process. Further preclinical studies employing the assays detailed in this guide will be
crucial to fully elucidate and quantify the anti-angiogenic potential of BMS-986115. The clinical
data gathered so far support its biological activity and provide a foundation for its continued
development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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